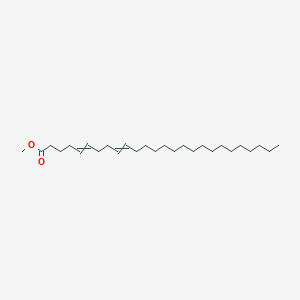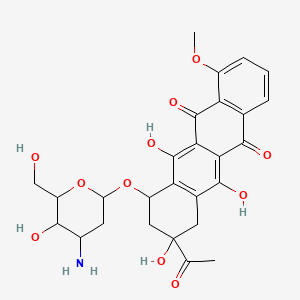![molecular formula C31H63N5O5 B14168906 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid CAS No. 25053-13-8](/img/structure/B14168906.png)
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid is a complex chemical compound with a variety of applications in different fields. This compound is known for its unique structure, which includes multiple functional groups such as amines and carboxylic acids. It is used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid involves several steps. One common method is the reaction of hexane-1,6-diamine with hexanedioic acid under controlled conditions to form a polymer. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. The raw materials, hexane-1,6-diamine and hexanedioic acid, are mixed in precise ratios and subjected to high temperatures and pressures. The resulting polymer is then purified and processed into the desired form .
化学反应分析
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can lead to the formation of nitro compounds, while reduction can yield primary amines .
科学研究应用
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polymers and other organic compounds.
Biology: Studied for its potential use in drug delivery systems and as a scaffold for tissue engineering.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of high-performance materials such as engineering plastics and fibers.
作用机制
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Cyclohexanol, 4-[(4-aminocyclohexyl)methyl]: Similar structure but lacks the carboxylic acid groups.
Hexane-1,6-diamine: Contains only the diamine functional groups.
Hexanedioic acid: Contains only the carboxylic acid groups.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications .
属性
CAS 编号 |
25053-13-8 |
|---|---|
分子式 |
C31H63N5O5 |
分子量 |
585.9 g/mol |
IUPAC 名称 |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C13H26N2.C6H16N2.C6H11NO.C6H10O4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h10-13H,1-9,14-15H2;1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
LYRSKWHPYTWGPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)NCC1.C1CC(CCC1CC2CCC(CC2)N)N.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
25053-13-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



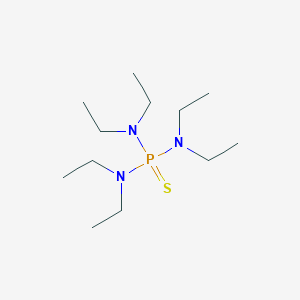
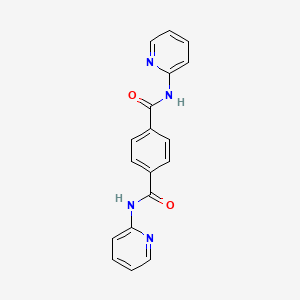
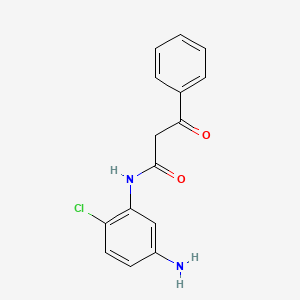
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
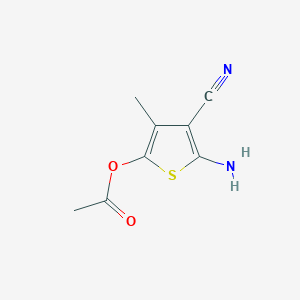
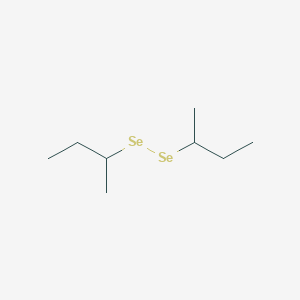

![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
